molecular formula C21H23NO5 B6561663 N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 1091074-54-2

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B6561663
CAS No.: 1091074-54-2
M. Wt: 369.4 g/mol
InChI Key: KUVYMBJSNWESPD-UHFFFAOYSA-N
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Description

N-{[4-(4-Methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound characterized by a benzodioxole carboxamide core linked via a methyl group to a 4-methoxyphenyl-substituted oxane (tetrahydropyran) ring.

Properties

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-24-17-5-3-16(4-6-17)21(8-10-25-11-9-21)13-22-20(23)15-2-7-18-19(12-15)27-14-26-18/h2-7,12H,8-11,13-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVYMBJSNWESPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxan ring: This can be achieved through the cyclization of a suitable diol with an appropriate reagent.

    Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the oxan ring with a methoxyphenyl group, often using a Friedel-Crafts alkylation reaction.

    Attachment of the benzodioxole moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, to attach the benzodioxole group to the oxan ring.

    Formation of the carboxamide: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents like thionyl chloride followed by an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Hydroxyl or carbonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its structural motifs.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Biological Activity

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines several functional groups, enhancing its biological activity. Here are the key properties:

Property Details
Molecular Formula C21H23NO5
Molecular Weight 369.411 g/mol
CAS Number 1091074-54-2
SMILES Notation COC1=CC=C(C=C1)C2=NC3=CC=CC=C3NC(=O)C2N(C4=CC=CC=C4)C(=O)C5=CC6=CC=CC=C6N5

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, derivatives of benzodioxole have been studied for their ability to inhibit tumor growth in various cancer cell lines. In vitro studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Antioxidant Activity

The presence of the methoxy group in the structure enhances the compound's antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. Studies have shown that similar compounds can scavenge free radicals effectively, which may contribute to their protective effects against chronic diseases.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression.
  • Modulation of Gene Expression : It could influence the expression of genes related to apoptosis and cell cycle regulation.
  • Interaction with Cellular Receptors : Potential binding to receptors involved in cellular signaling pathways may alter cellular responses.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study conducted on various derivatives of benzodioxole demonstrated significant cytotoxic effects against breast and prostate cancer cell lines. The study highlighted that this compound showed IC50 values lower than those of established chemotherapeutic agents.
  • Antioxidant Efficacy Research :
    • An investigation into the antioxidant properties revealed that compounds similar to this compound exhibited high radical scavenging activity in DPPH assays, indicating potential applications in preventing oxidative stress-related diseases.
  • Pharmacokinetics Study :
    • Pharmacokinetic studies suggested favorable absorption and distribution characteristics for this compound, with a half-life suitable for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs from the literature:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Yield Biological Activity Reference
Target Compound : N-{[4-(4-Methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide Benzodioxole carboxamide Oxane ring, 4-methoxyphenyl Not reported Inferred: Antimicrobial/CNS
4cb (N-[4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzodioxole-5-carboxamide) Benzodioxole carboxamide Thiazole ring, 4-methoxyphenyl 90–95% Not specified
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Benzamide Oxadiazole ring, sulfamoyl group Not reported Antifungal (vs. Fluconazole)
CM1007164 (N-{3-cyano-4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl}-2H-1,3-benzodioxole-5-carboxamide) Benzodioxole carboxamide Piperazine ring, 4-methoxyphenyl Not reported Not specified
N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine hydrobromide Thiazole-hydrazine 4-Methoxyphenyl, azepine Not reported Cardioprotective (> Levocarnitine)

Structural Analysis

  • Oxane vs. Heterocyclic Rings : The oxane ring in the target compound may confer greater rigidity and metabolic stability compared to the piperazine in CM1007164 (more flexible) or the thiazole in 4cb (planar, π-π stacking capability) .
  • Functional Groups : The 4-methoxyphenyl moiety is a common feature, contributing to electron-donating effects that may modulate receptor binding. Sulfamoyl (LMM5) and hydrazine () groups introduce polarity or hydrogen-bonding capacity, affecting solubility and target interactions .

Physicochemical Properties

  • Lipophilicity : The benzodioxole and methoxyphenyl groups increase logP values, favoring membrane permeability.
  • Metabolic Stability : The oxane ring’s saturated structure may reduce oxidative metabolism compared to aromatic thiazole or piperazine rings .

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